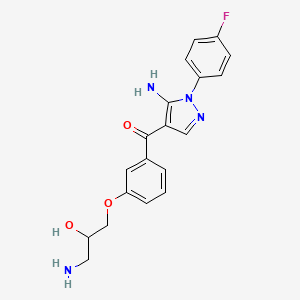
Pentoxifylline metabolite M-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentoxifylline metabolite M-3, also known as 1-(4,5-dihydroxyhexyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.32 g/mol . This compound is a metabolite of pentoxifylline, a drug commonly used to improve blood flow in patients with circulation problems .
Preparation Methods
The synthesis of Pentoxifylline metabolite M-3 involves the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Pentoxifylline metabolite M-3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Pentoxifylline metabolite M-3 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of purine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, pentoxifylline.
Medicine: Research focuses on its potential therapeutic effects, including its role in improving blood flow and reducing inflammation.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Pentoxifylline metabolite M-3 involves its interaction with specific molecular targets and pathways. As a metabolite of pentoxifylline, it is believed to exert similar effects by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in vasodilation, improved blood flow, and reduced inflammation .
Comparison with Similar Compounds
Pentoxifylline metabolite M-3 can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound, known for its vasodilatory effects.
Theobromine: Another purine derivative with similar chemical structure but different pharmacological effects.
Caffeine: A well-known stimulant with a similar purine structure but distinct biological activity.
This compound is unique due to its specific hydroxylated side chain, which distinguishes it from other purine derivatives and contributes to its unique pharmacological properties .
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3 |
InChI Key |
ZJBOLBRXIQZJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O |
Synonyms |
lisofylline 4,5-diol lisofylline-4,5-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)











![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

